molecular formula C8H11NO2S B13004143 5-Butylthiazole-4-carboxylic acid CAS No. 864437-43-4

5-Butylthiazole-4-carboxylic acid

Cat. No.: B13004143
CAS No.: 864437-43-4
M. Wt: 185.25 g/mol
InChI Key: BUYSSHZBMNDCPQ-UHFFFAOYSA-N
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Description

5-Butylthiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a butyl group at the 5-position and a carboxylic acid group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylthiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the butyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of α-haloketones with thiourea can yield thiazole derivatives, which can then be further functionalized .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Butylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-Butylthiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butylthiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity. It can modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, while the carboxylic acid group increases its solubility in aqueous environments, making it versatile for various applications .

Properties

CAS No.

864437-43-4

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

5-butyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H11NO2S/c1-2-3-4-6-7(8(10)11)9-5-12-6/h5H,2-4H2,1H3,(H,10,11)

InChI Key

BUYSSHZBMNDCPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=CS1)C(=O)O

Origin of Product

United States

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